This compound can be classified as:
The synthesis of 3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one typically involves several key steps:
The exact conditions (e.g., temperature, solvent, reaction time) can significantly affect the yield and purity of the final compound.
The molecular structure of 3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one can be described as follows:
COC1=CC2=C(C=C1)N(C(=O)C2)C(CNCC1=CC=C(C=C1)F)=O
ZFBZPXWMWUYDJN-UHFFFAOYSA-N
The chemical reactivity of 3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one is influenced by its functional groups:
The mechanism of action for compounds like 3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one often involves interaction with specific biological targets:
Studies have indicated that certain quinoline derivatives exhibit activity against viruses such as HIV and Zika virus, suggesting that this compound may share similar properties due to its structural characteristics.
The physical and chemical properties of 3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one include:
3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2